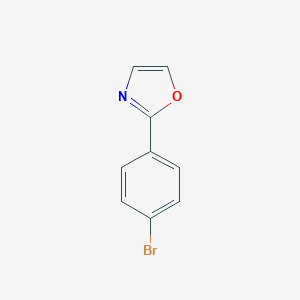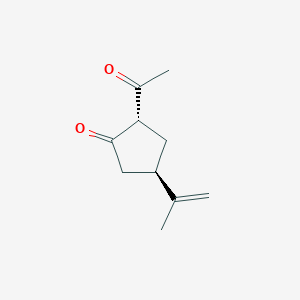![molecular formula C7H9N3O2 B070724 2-[Bis(cyanomethyl)amino]propanoic acid CAS No. 164462-17-3](/img/structure/B70724.png)
2-[Bis(cyanomethyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis(cyanomethyl)amino]propanoic acid (BCA) is a synthetic compound that has gained attention in scientific research due to its unique properties. BCA is a derivative of the amino acid glycine and has been found to have potential applications in various fields, including the pharmaceutical industry, materials science, and biotechnology.
Wirkmechanismus
The mechanism of action of 2-[Bis(cyanomethyl)amino]propanoic acid is not yet fully understood. However, it has been suggested that it works by inhibiting the growth of cancer cells and bacteria. 2-[Bis(cyanomethyl)amino]propanoic acid has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemische Und Physiologische Effekte
2-[Bis(cyanomethyl)amino]propanoic acid has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to the development of cancer and other diseases. 2-[Bis(cyanomethyl)amino]propanoic acid has also been found to regulate the expression of genes involved in cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[Bis(cyanomethyl)amino]propanoic acid in lab experiments is its relative ease of synthesis. 2-[Bis(cyanomethyl)amino]propanoic acid is also stable under a range of conditions, making it suitable for use in a variety of experiments. However, one limitation of using 2-[Bis(cyanomethyl)amino]propanoic acid is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on 2-[Bis(cyanomethyl)amino]propanoic acid. One area of interest is the development of new drugs based on 2-[Bis(cyanomethyl)amino]propanoic acid. Researchers are also investigating the use of 2-[Bis(cyanomethyl)amino]propanoic acid in the development of new materials, such as biodegradable polymers. Additionally, further research is needed to fully understand the mechanism of action of 2-[Bis(cyanomethyl)amino]propanoic acid and its potential applications in different fields.
In conclusion, 2-[Bis(cyanomethyl)amino]propanoic acid is a promising compound that has potential applications in various fields, including the pharmaceutical industry, materials science, and biotechnology. Its unique properties make it a promising candidate for the development of new drugs and materials. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 2-[Bis(cyanomethyl)amino]propanoic acid involves the reaction of glycine with acrylonitrile in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to yield 2-[Bis(cyanomethyl)amino]propanoic acid. This synthesis method is relatively simple and can be scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
2-[Bis(cyanomethyl)amino]propanoic acid has been studied for its potential use in the development of new drugs. It has been found to have antimicrobial and anticancer properties, making it a promising candidate for the treatment of infectious diseases and cancer. 2-[Bis(cyanomethyl)amino]propanoic acid has also been studied for its use in the development of new materials, such as polymers and coatings.
Eigenschaften
CAS-Nummer |
164462-17-3 |
|---|---|
Produktname |
2-[Bis(cyanomethyl)amino]propanoic acid |
Molekularformel |
C7H9N3O2 |
Molekulargewicht |
167.17 g/mol |
IUPAC-Name |
2-[bis(cyanomethyl)amino]propanoic acid |
InChI |
InChI=1S/C7H9N3O2/c1-6(7(11)12)10(4-2-8)5-3-9/h6H,4-5H2,1H3,(H,11,12) |
InChI-Schlüssel |
AVDSNUDKECFGRQ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)N(CC#N)CC#N |
Kanonische SMILES |
CC(C(=O)O)N(CC#N)CC#N |
Synonyme |
Alanine, N,N-bis(cyanomethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



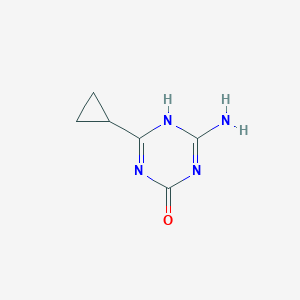
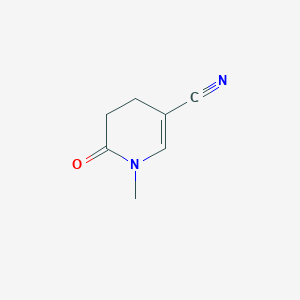
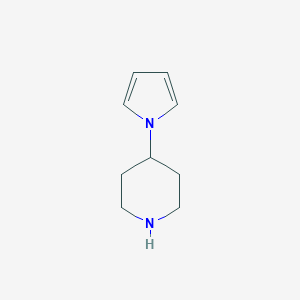
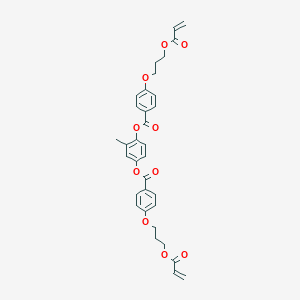
![Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B70652.png)

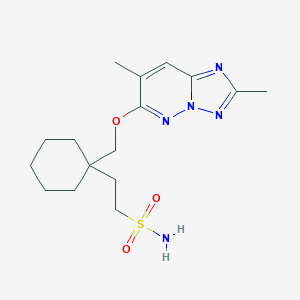
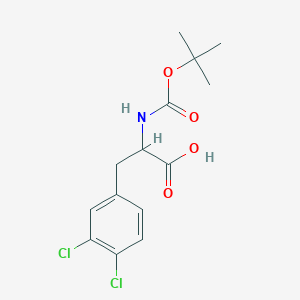
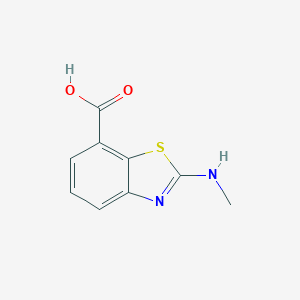
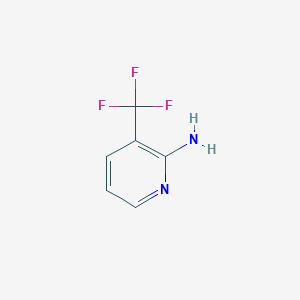
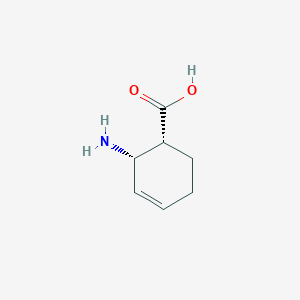
![N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B70678.png)
